

# Application Note: HPLC Method Development for the Analysis of Canagliflozin Impurity 12

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Canagliflozin Impurity 12. The method is stability-indicating and can be used for routine quality control and impurity profiling of Canagliflozin active pharmaceutical ingredient (API) and finished dosage forms.

#### Introduction

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. As with any pharmaceutical product, the control of impurities is a critical aspect of ensuring its safety and efficacy. Canagliflozin Impurity 12, chemically identified as (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate[1], is a potential impurity that may arise during the synthesis or degradation of Canagliflozin. This document provides a detailed protocol for a validated HPLC method for the analysis of this specific impurity.

# **Experimental**Instrumentation and Reagents



- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
- Chromatography Data Software (CDS): Empower<sup>™</sup>, Chromeleon<sup>™</sup>, or equivalent.
- Analytical Column: Inertsil C8-3 (250 mm x 4.6 mm, 3 μm) or equivalent.
- Reagents:
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Water (HPLC grade, filtered and degassed)
  - Formic acid (AR grade)
  - Canagliflozin reference standard
  - o Canagliflozin Impurity 12 reference standard

## **Chromatographic Conditions**

A gradient elution method was developed to ensure the separation of Canagliflozin from its less polar Impurity 12.



Parameter	Condition
Column	Inertsil C8-3 (250 mm x 4.6 mm, 3 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	290 nm
Injection Volume	10 μL
Run Time	40 minutes

#### **Gradient Program:**

Time (min)	% Mobile Phase A	% Mobile Phase B
0	70	30
10	70	30
25	20	80
35	20	80
36	70	30
40	70	30

## **Preparation of Solutions**

- Diluent: Acetonitrile and Water (50:50, v/v)
- Standard Stock Solution of Canagliflozin: Accurately weigh and dissolve 25 mg of Canagliflozin reference standard in 25 mL of diluent to obtain a concentration of 1000 μg/mL.



- Standard Stock Solution of Canagliflozin Impurity 12: Accurately weigh and dissolve 5 mg of Canagliflozin Impurity 12 reference standard in 50 mL of diluent to obtain a concentration of 100 μg/mL.
- Working Standard Solution: From the stock solutions, prepare a working standard containing 100 μg/mL of Canagliflozin and 1 μg/mL of Canagliflozin Impurity 12.
- Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to 100 mg of Canagliflozin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Make up to the mark with diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.

## **Method Validation Summary**

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed:

- Specificity: The method was found to be specific for the analysis of Canagliflozin and Impurity 12 in the presence of degradation products. Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions. The peak purity of Canagliflozin and Impurity 12 was found to be satisfactory, indicating no co-eluting peaks.
- Linearity: The method was linear over the concentration range of 0.1 2.0 μg/mL for Impurity 12 and 50 - 150 μg/mL for Canagliflozin. The correlation coefficient (r²) was greater than 0.999 for both analytes.
- Precision: The method was found to be precise, with the relative standard deviation (RSD) for replicate injections being less than 2.0%.
- Accuracy: The accuracy of the method was demonstrated by recovery studies. The recovery of Impurity 12 was found to be within the range of 98.0% to 102.0%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Impurity 12 were established to be 0.03 μg/mL and 0.1 μg/mL, respectively.
- Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate, column temperature, and mobile phase composition.



## **Data Presentation**

Table 1: System Suitability Test (SST) Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (Canagliflozin)	≤ 2.0	1.2
Theoretical Plates (Canagliflozin)	≥ 2000	8500
%RSD of Peak Area (n=6)	≤ 2.0%	0.8%
Resolution (Canagliflozin and nearest peak)	≥ 2.0	5.2

#### Table 2: Retention Data

Compound	Retention Time (min)	Relative Retention Time (RRT)
Canagliflozin	12.5	1.00
Canagliflozin Impurity 12	28.2	2.26

Table 3: Linearity Data for Canagliflozin Impurity 12

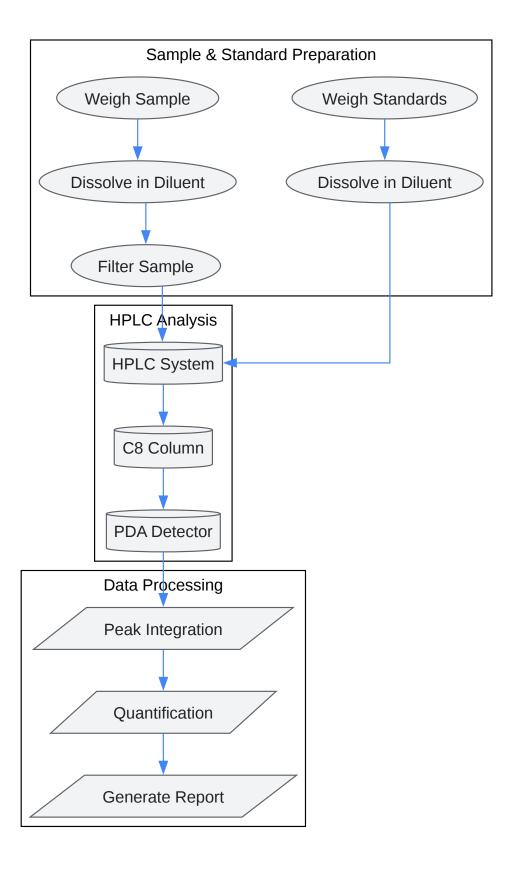
Concentration (µg/mL)	Mean Peak Area
0.1	15,230
0.5	76,150
1.0	152,400
1.5	228,650
2.0	304,900
Correlation Coefficient (r²)	



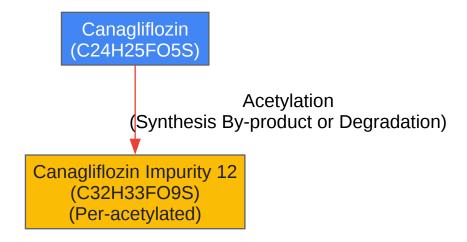


## **Visualizations**









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### References

- 1. Canagliflozin Impurity 12 SRIRAMCHEM [sriramchem.com]
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